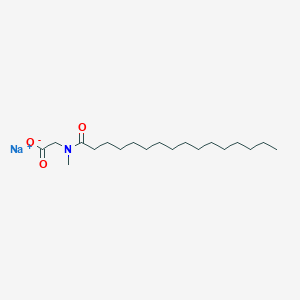
(1-Phenylpiperidin-3-yl)methanol
Übersicht
Beschreibung
“(1-Phenylpiperidin-3-yl)methanol” is an organic compound with the molecular formula C12H17NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “(1-Phenylpiperidin-3-yl)methanol” consists of a piperidine ring attached to a phenyl group and a methanol group . The piperidine ring is a common heterocyclic fragment present in many pharmaceuticals .Wissenschaftliche Forschungsanwendungen
CAN-mediated Rearrangement for Synthesizing Analogues
- Study : CAN-mediated rearrangement of 4-benzhydrylidenepiperidines was utilized to synthesize several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, including meperidine analogs.
- Significance : This demonstrates a methodology for creating structurally related compounds, potentially useful in diverse chemical syntheses (Chang, Wu, Lin, & Hung, 2006).
Enantioselective Epoxidation Catalysis
- Study : (1R,3S,4S)-2-Azanorbornyl-3-methanol was synthesized and used as a catalyst for the enantioselective epoxidation of α,β-enones.
- Significance : Indicates potential in asymmetric synthesis and organic catalysis (Lu, Xu, Liu, & Loh, 2008).
Aza-Piancatelli Rearrangement for Synthesizing Derivatives
- Study : The use of furan-2-yl(phenyl)methanol derivatives in aza-Piancatelli rearrangement to form 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives.
- Significance : Highlights an efficient method for synthesizing complex organic structures with potential pharmaceutical relevance (Reddy et al., 2012).
Catalyst Development for Huisgen 1,3-Dipolar Cycloadditions
- Study : Development of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions.
- Significance : This research contributes to the field of click chemistry, important in drug discovery and material sciences (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Insights into Substituted Perimidine Structures
- Study : Synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanol and its structural and mechanistic insights.
- Significance : Provides an understanding of the formation and stability of certain perimidine derivatives, relevant in organic and medicinal chemistry (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-phenylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXSPTMWXSKPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625232 | |
| Record name | (1-Phenylpiperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylpiperidin-3-yl)methanol | |
CAS RN |
1081515-81-2 | |
| Record name | (1-Phenylpiperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B1603897.png)







![5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1603911.png)
![1-Methyl-5-[(methylamino)methyl]indoline](/img/structure/B1603912.png)
![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)
